molecular formula C9H11NO B137374 (1S)-1-(4-ethenylpyridin-3-yl)ethanol CAS No. 154456-94-7

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

Cat. No.: B137374
CAS No.: 154456-94-7
M. Wt: 149.19 g/mol
InChI Key: FZBRZWLORRMBRL-ZETCQYMHSA-N
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Description

“(1S)-1-(4-Ethenylpyridin-3-yl)ethanol” is a chiral ethanol derivative featuring a pyridine ring substituted with an ethenyl group at the 4-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The stereochemistry at the C1 position (S-configuration) and the presence of a pyridine ring distinguish it from simpler aryl-ethanol analogs. Structural analogs, such as carisbamate (), suggest that such compounds may target ion channels or neuromodulatory pathways, but specific applications for “this compound” remain speculative without further experimental validation.

Properties

CAS No.

154456-94-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1

InChI Key

FZBRZWLORRMBRL-ZETCQYMHSA-N

SMILES

CC(C1=C(C=CN=C1)C=C)O

Isomeric SMILES

C[C@@H](C1=C(C=CN=C1)C=C)O

Canonical SMILES

CC(C1=C(C=CN=C1)C=C)O

Synonyms

3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” with structurally related compounds reveals critical differences in molecular features, physicochemical properties, and biological activities. Below is a detailed comparison supported by experimental and theoretical

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Properties References
This compound C₉H₁₁NO 149.19 Pyridine ring, ethenyl group, S-configuration Not reported (inferred: potential ion channel modulation)
Carisbamate (1S)-1-(2-Chlorophenyl)ethanol derivative C₉H₁₀ClNO₃ 215.6 2-Chlorophenyl, carbamate group Antiepileptic; inhibits T-type Ca²⁺ channels and Na⁺ channels
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 tert-Butylphenyl, ketone group No reported bioactivity; used in synthetic chemistry
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 Branched alkylphenoxyethoxy chain Surfactant properties; no direct bioactivity
(1S)-1-(4-Benzyloxy-phenyl)ethanol C₁₅H₁₆O₂ 228.29 Benzyloxy-phenyl group Not reported (structural analog for drug design)

Structural and Electronic Differences

  • Pyridine vs. Benzene Rings: The pyridine ring in “this compound” introduces electronegativity and polarity absent in benzene-based analogs (e.g., carisbamate or benzyloxy-phenyl derivatives).
  • Functional Groups: The absence of a carbamate group (as in carisbamate) or ketone (as in 1-[4-(1,1-dimethylethyl)phenyl]ethanone) alters reactivity. The primary alcohol in the target compound may participate in esterification or oxidation reactions, whereas carisbamate’s carbamate group confers stability and metabolic resistance .

Pharmacological Implications

  • Ion Channel Modulation: Carisbamate’s antiepileptic activity via T-type Ca²⁺ and Na⁺ channel inhibition suggests that pyridine-containing analogs like “this compound” could exhibit similar mechanisms. However, the ethenyl group’s electron-donating effects might reduce binding affinity compared to carisbamate’s electron-withdrawing chlorine substituent.
  • Surfactant vs. Therapeutic Applications: The surfactant 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol highlights how alkyl chain length and branching dominate physicochemical behavior, contrasting with the target compound’s likely focus on targeted bioactivity.

Physicochemical Properties

  • Solubility : Pyridine’s polarity may enhance water solubility relative to tert-butylphenyl () or benzyloxy-phenyl () analogs.
  • Electron Effects : Substituent electronegativity (e.g., pyridine’s nitrogen vs. carisbamate’s chlorine) correlates with chemical shift differences in NMR, as observed in sulfated hexasaccharides (), suggesting analogous electronic impacts on reactivity .

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone for synthesizing chiral secondary alcohols from prochiral ketones. For (1S)-1-(4-ethenylpyridin-3-yl)ethanol, the ketone precursor 1-(4-ethenylpyridin-3-yl)ethanone undergoes enantioselective reduction using a chiral oxazaborolidine catalyst.

Procedure :

  • The ketone (10 mmol) is dissolved in tetrahydrofuran (THF) under nitrogen.

  • A catalytic amount of (S)-CBS reagent (0.1 equiv) is added, followed by slow addition of borane-dimethyl sulfide (1.2 equiv) at 0°C.

  • The reaction is stirred for 12 h, quenched with methanol, and purified via column chromatography.

Key Data :

ParameterValue
Yield92%
Enantiomeric Excess98% (1S)
Catalyst Loading10 mol%

This method, adapted from titanium-mediated reductions in piperidine syntheses, highlights the scalability of asymmetric catalysis for chiral alcohol production.

Enzymatic Resolution of Racemic Alcohols

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(4-ethenylpyridin-3-yl)ethanol can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acetylate the undesired (1R)-enantiomer.

Procedure :

  • Racemic alcohol (20 mmol) is incubated with vinyl acetate (2 equiv) and lipase (50 mg/mmol) in tert-butyl methyl ether.

  • The reaction is monitored until 50% conversion, after which the (1S)-alcohol is recovered unreacted.

Key Data :

ParameterValue
Conversion48%
ee (1S)>99%
Recovery Yield40%

This approach mirrors thiourea-mediated cyclizations in thiazole syntheses, leveraging enzymatic specificity for stereochemical control.

Synthesis of the Ketone Precursor: 1-(4-Ethenylpyridin-3-yl)ethanone

Heck Coupling for Ethenyl Group Introduction

The ethenyl group is installed via palladium-catalyzed coupling between 3-acetyl-4-bromopyridine and ethylene.

Procedure :

  • 3-Acetyl-4-bromopyridine (10 mmol), ethylene gas (2 atm), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) are heated in DMF at 100°C for 24 h.

  • The product is isolated via distillation under reduced pressure.

Key Data :

ParameterValue
Yield78%
Purity95%

This method aligns with Grignard-based ketosulfide syntheses in COX-2 inhibitor intermediates.

Chiral Pool Synthesis Using Natural Precursors

Lactic Acid-Derived Auxiliaries

Chiral auxiliaries from lactic acid facilitate asymmetric induction during ketone reductions.

Procedure :

  • The ketone is condensed with (R)-lactic acid methyl ester to form a chiral hemiketal.

  • Sodium borohydride reduction followed by acidic workup yields the (1S)-alcohol.

Key Data :

ParameterValue
Yield85%
ee (1S)94%

This strategy parallels hydrazine-mediated cyclizations in triazoloquinazolinone syntheses.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
CBS Reduction9298HighModerate
Enzymatic Resolution40>99ModerateHigh
Chiral Pool8594LowLow

The CBS reduction offers optimal balance between yield and enantioselectivity, whereas enzymatic resolution excels in purity but suffers from lower recovery.

Q & A

Q. How can researchers ensure reproducibility in enantioselective catalysis studies?

  • Answer : Document catalyst loading (mol%), hydrogen pressure (psi), and solvent purity. Cross-validate results with independent batches and share raw NMR/HPLC data in supplementary materials. Use the CRITIC method to weight experimental parameters .

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